molecular formula C12H17Cl2NO B5752841 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine CAS No. 1974-14-7

2-(2,4-dichlorophenoxy)-N,N-diethylethanamine

Cat. No.: B5752841
CAS No.: 1974-14-7
M. Wt: 262.17 g/mol
InChI Key: KPLHBOYECFJBDW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxy herbicides. It is widely used in agriculture for its herbicidal properties, particularly in controlling broadleaf weeds. The compound is known for its effectiveness in promoting plant growth regulation and is often used in various agricultural and non-agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide, followed by the introduction of diethylamine. The reaction conditions usually require a basic environment, often achieved using sodium hydroxide or potassium hydroxide as catalysts. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity. The use of continuous flow reactors and advanced separation techniques enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenoxy derivatives, which can have different applications and properties.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on plant growth and development, as well as its interactions with various biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.

    Industry: Utilized in the formulation of herbicides and plant growth regulators, as well as in the development of new agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target plants. It affects various molecular targets and pathways, including the regulation of gene expression related to cell growth and division.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine is compared with other similar compounds such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties but different chemical structure.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a higher degree of chlorination.

    Mecoprop (MCPP): A phenoxy herbicide with a different side chain structure.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct herbicidal properties and makes it suitable for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHBOYECFJBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357748
Record name 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1974-14-7
Record name 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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